molecular formula C19H25N3O3 B281974 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Numéro de catalogue B281974
Poids moléculaire: 343.4 g/mol
Clé InChI: SFOOBBBUNQDHQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as Meropenem, is a carbapenem antibiotic that is commonly used in the treatment of bacterial infections. It was first introduced in the market in 1996 and has since become an important tool in the fight against antibiotic-resistant bacteria.

Mécanisme D'action

6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid works by inhibiting the bacterial cell wall synthesis, leading to the death of the bacteria. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which prevents the cross-linking of peptidoglycan strands. This results in the weakening of the cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been found to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is primarily excreted through the kidneys and is not metabolized in the liver. It has been found to be effective in patients with impaired renal function.

Avantages Et Limitations Des Expériences En Laboratoire

6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has several advantages in lab experiments, including its broad-spectrum activity against bacteria and its low toxicity. However, it is a relatively expensive drug and may not be suitable for large-scale experiments. Additionally, the use of antibiotics in lab experiments may lead to the development of antibiotic-resistant bacteria.

Orientations Futures

There are several future directions for research on 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of resistance. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid, which could lead to improved dosing strategies. Finally, there is a need for further research on the mechanisms of resistance to 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid and the development of new antibiotics to combat antibiotic-resistant bacteria.

Méthodes De Synthèse

The synthesis of 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves the reaction of a cyclohexene derivative with a carbapenem precursor. The reaction is catalyzed by a carbapenem synthase enzyme and results in the formation of the final product. The process is complex and requires several steps, including purification and isolation of the product.

Applications De Recherche Scientifique

6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of various infections, including pneumonia, meningitis, and sepsis. 6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has also been used in clinical trials for the treatment of infections caused by multidrug-resistant bacteria.

Propriétés

Formule moléculaire

C19H25N3O3

Poids moléculaire

343.4 g/mol

Nom IUPAC

6-[[4-(4-methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H25N3O3/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19(24)25/h2-3,6-9,16-17H,4-5,10-13H2,1H3,(H,20,23)(H,24,25)

Clé InChI

SFOOBBBUNQDHQD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

SMILES canonique

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.